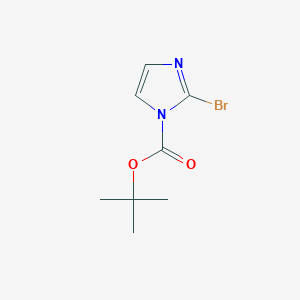

tert-Butyl 2-bromo-1H-imidazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-bromoimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYKQUCAFBSQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: tert-Butyl 2-bromo-1H-imidazole-1-carboxylate

Topic: tert-Butyl 2-bromo-1H-imidazole-1-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Scaffold for C2-Functionalized Imidazole Therapeutics[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, This compound (CAS: 123437-00-5) represents a "linchpin" intermediate. Unlike its unbrominated or unprotected counterparts, this molecule offers a unique duality: the Boc (tert-butoxycarbonyl) group serves as both a steric shield and an electronic activator, while the C2-Bromine provides a high-fidelity handle for cross-coupling and metallation.

This guide moves beyond basic properties to explore the mechanistic advantages of this scaffold in synthesizing kinase inhibitors, GPCR ligands, and anti-infective agents. We will dissect its synthesis, stability profile, and its role as a divergent point for accessing complex bio-active architectures.

Chemical Profile & Structural Logic[2][3]

The utility of this compound stems from the electronic "push-pull" dynamic introduced by the N1-protection.

| Property | Specification |

| IUPAC Name | tert-butyl 2-bromoimidazole-1-carboxylate |

| CAS Number | 123437-00-5 |

| Molecular Formula | |

| Molecular Weight | 247.09 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Stability | Moisture sensitive; store at 2-8°C under inert atmosphere |

The "Electronic Activation" Effect

The imidazole ring is naturally electron-rich (excessive

-

C2-Br Activation: The electron-withdrawing nature of the Boc group lowers the electron density of the C2-Br bond, significantly accelerating the rate of Oxidative Addition with Pd(0) catalysts compared to the unprotected 2-bromoimidazole.

-

N3-Basicity Modulation: The Boc group reduces the basicity of the N3 nitrogen, preventing catalyst poisoning during metal-mediated couplings.

Synthesis & Purification Workflow

While commercially available, in-house preparation is often required to ensure fresh, high-purity material, as the Boc group can degrade (hydrolyze) upon prolonged storage.

Protocol: N-Boc Protection of 2-Bromoimidazole

Reaction Type: Nucleophilic Acyl Substitution Scale: 10.0 mmol basis

Reagents:

-

2-Bromo-1H-imidazole (1.47 g, 10.0 mmol)

-

Di-tert-butyl dicarbonate (

) (2.40 g, 11.0 mmol, 1.1 equiv) -

4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv)

-

Triethylamine (

) (1.53 mL, 11.0 mmol, 1.1 equiv) -

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 2-Bromo-1H-imidazole and anhydrous DCM.

-

Base Addition: Add

followed by DMAP. The DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate with -

Acylation: Cool the solution to 0°C. Add

(dissolved in 5 mL DCM) dropwise over 10 minutes to control gas evolution ( -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product is less polar than the starting material.

-

Workup (Critical for Stability):

-

Purification: If necessary, recrystallize from Hexanes/EtOAc. Column chromatography is possible but silica acidity can cause slow deprotection; use 1%

in the eluent if running a column.

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic pathway emphasizing the catalytic role of DMAP and critical workup steps.

Reactivity Landscape: The Divergent Hub

The C2-Br position is the "warhead" of this molecule. The N-Boc group enables chemistries that are impossible with the free amine.

A. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This is the primary application. The Boc group prevents the "catalyst arrest" often seen with free imidazoles (where the N-H binds to Pd).

-

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond. The electron-poor ring (due to Boc) facilitates this.

-

Transmetallation: Boronic acid (

) transfers the organic group. -

Reductive Elimination: Product release and Pd(0) regeneration.

-

-

Optimal Conditions:

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane or Toluene (80-90°C).

-

B. Lithium-Halogen Exchange (C-Nucleophile Generation)

A high-risk, high-reward strategy. Treating the compound with n-BuLi triggers a Li-Br exchange, generating a C2-lithiated species.

-

The Trap: The N-Boc group contains a carbonyl electrophile. If the temperature rises above -78°C, the C2-Li species will attack the carbonyl of another molecule (intermolecular) or its own Boc group (intramolecular rearrangement), leading to complex mixtures ("The Boc Dance").

-

Protocol Requirement:

-

Must be performed at -78°C strictly.

-

Electrophile (e.g., aldehyde, ketone) must be added immediately.

-

Alternative: Use

(Turbo Grignard) for a softer, more stable metallated intermediate at -20°C.

-

Visualization: Divergent Reactivity

Caption: The "Reactivity Hub" illustrating the three primary divergent pathways available from the core scaffold.

Strategic Applications in Drug Design

Case Study: p38 MAP Kinase Inhibitors

Many kinase inhibitors require an imidazole core to hydrogen bond with the hinge region of the ATP binding pocket.

-

Step 1: Use this compound in a Suzuki coupling to attach the "tail" moiety (solubilizing group).

-

Step 2: Deprotect the Boc group (TFA/DCM).

-

Step 3: The now-free N1-H is available to form a critical H-bond with the kinase hinge residues (e.g., Met109 in p38

).

-

Why this route? Attempting to couple the "tail" to a free imidazole often results in N-arylation rather than C-arylation. The Boc group forces C-selectivity.

Case Study: C2-Acylation via Metallation

To synthesize imidazole-2-ketones (common in anti-fungals):

-

Perform Li-Hal exchange at -78°C.

-

Quench with a Weinreb Amide.

-

The Boc group prevents N-attack on the Weinreb amide, ensuring exclusive C-acylation.

Handling, Stability & Safety

Stability Matrix

| Condition | Stability | Recommendation |

| Moisture | Moderate | Hydrolyzes slowly to 2-bromoimidazole and t-butanol. Store with desiccant. |

| Acids | Low | Rapidly deprotects (loss of Boc). Avoid acidic workups unless deprotection is desired. |

| Bases | High | Stable to carbonate/hydroxide bases used in Suzuki coupling. Unstable to strong nucleophiles (n-BuLi) > -78°C. |

| Temperature | Moderate | Melting point ~65-70°C. Store refrigerated (2-8°C). |

Safety (GHS)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. The breakdown product (2-bromoimidazole) is potentially biologically active and should be treated as a sensitizer.

References

-

Synthesis & Crystallography

- Hao, H., et al. (2012).

-

Source: (General reference for imidazole carboxylate structures).

-

Suzuki Coupling Protocols

- Bellina, F., et al. (2004).

-

Source:

-

Lithium-Halogen Exchange Dynamics

- Iddon, B. (1985). "Metallation and metal-halogen exchange reactions of imidazoles." Heterocycles.

-

Source:

-

Boc-Group Properties & Stability

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Source:

-

General Reactivity Data

- PubChem Compound Summary for CID 1207457-15-5 (Analogous 2-bromo deriv

-

Source:

Sources

Technical Guide: tert-Butyl 2-bromo-1H-imidazole-1-carboxylate

[1]

CAS Number: 1207457-15-5 Formula: C₈H₁₁BrN₂O₂ Molecular Weight: 247.09 g/mol [1][2]

Executive Summary & Core Utility

tert-Butyl 2-bromo-1H-imidazole-1-carboxylate (1-Boc-2-bromoimidazole) is a specialized heterocyclic building block essential for the precision engineering of imidazole-based scaffolds in medicinal chemistry.[1]

Its primary value lies in its dual-activation profile :

-

C2-Functionalization: The bromine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) and halogen-metal exchange (lithiation).[1]

-

Nitrogen Protection: The tert-butoxycarbonyl (Boc) group masks the acidic N-H proton, preventing catalyst poisoning and directing regioselectivity during metallation events.[1] Unlike the unprotected 2-bromoimidazole, which suffers from tautomeric ambiguity and poor solubility, the Boc-protected variant offers a defined steric and electronic environment for controlled synthesis.[1]

This guide details the synthesis, stability protocols, and reactivity landscapes of this critical intermediate, tailored for high-throughput and process chemistry environments.[1]

Chemical Identity & Physical Properties[1][3][4][5]

| Property | Data | Note |

| CAS Number | 1207457-15-5 | Unique identifier.[1][3] |

| IUPAC Name | tert-Butyl 2-bromoimidazole-1-carboxylate | |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[1] |

| Melting Point | 68–72 °C (Typical) | Sharp range indicates high purity. |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water; hydrolyzes slowly in aq.[1] acid.[1][4][5][3][6][7] |

| Storage | 2–8 °C, Inert Atmosphere (N₂/Ar) | Moisture sensitive; susceptible to Boc-cleavage.[1] |

| Stability | Labile to strong acids and high heat (>100°C) | Avoid prolonged exposure to moisture.[1] |

Synthesis Protocol: N-Boc Protection of 2-Bromoimidazole[1][7]

The synthesis of 1-Boc-2-bromoimidazole is a nucleophilic substitution reaction where 2-bromoimidazole attacks di-tert-butyl dicarbonate (Boc₂O).[1] Due to the electron-withdrawing nature of the bromine, the imidazole nitrogen is less nucleophilic than in unsubstituted imidazole, often requiring a catalyst (DMAP) and an auxiliary base (TEA).[1]

Reagents & Materials

-

Starting Material: 2-Bromo-1H-imidazole (CAS 16681-56-4)[1][8]

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 – 1.2 equiv)[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv)[1]

-

Base: Triethylamine (TEA) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add 2-bromo-1H-imidazole (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (1.2 equiv) followed by DMAP (0.1 equiv). Stir at 0 °C for 10 minutes.

-

Boc Introduction: Dissolve Boc₂O (1.2 equiv) in a minimal amount of DCM and add dropwise to the reaction mixture at 0 °C.

-

Expert Insight: The exotherm is mild, but temperature control prevents the formation of N,N'-bis-Boc side products or decomposition.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][9][10] The product is less polar than the starting material.[1]

-

Workup:

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to minimize exposure to acidic silica gel.[1]

Caption: Optimized workflow for the N-Boc protection of 2-bromoimidazole.

Reactivity Profile & Applications

The utility of 1-Boc-2-bromoimidazole stems from the divergent reactivity of the C-Br bond and the directing ability of the Boc group.

Suzuki-Miyaura Cross-Coupling

This is the standard method for installing aryl or heteroaryl groups at the C2 position.[1]

-

Challenge: The N-Boc group is electron-withdrawing, making the C-Br bond oxidative addition slower compared to electron-rich imidazoles. Furthermore, harsh basic conditions (e.g., K₂CO₃/heat) can cleave the Boc group in situ.[1]

-

Solution: Use mild bases (K₃PO₄ or Cs₂CO₃) and anhydrous conditions.[1]

-

Protocol: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane, 80 °C.[1]

Halogen-Metal Exchange (Lithiation)

The most powerful application is the generation of the 2-lithio-1-Boc-imidazole species.[1]

-

Mechanism: Treatment with n-BuLi or i-PrMgCl undergoes rapid Br/Li exchange.[1] The Boc group coordinates the lithium, stabilizing the intermediate.[1]

-

Self-Validating Check: The reaction must be performed at -78 °C. If the temperature rises, the Boc group acts as an electrophile, leading to a "Boc-migration" or polymerization (Fries-like rearrangement).

-

Application: Trapping the lithio-species with aldehydes, ketones, or alkyl halides to generate C2-functionalized derivatives.[1]

Deprotection

Post-functionalization, the Boc group is easily removed.[1]

Caption: Divergent reactivity pathways: Cross-coupling vs. Lithiation vs. Deprotection.

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage Stability: The N-Boc bond in electron-deficient imidazoles is weaker than in aliphatic amines.[1] Moisture can lead to slow hydrolysis, releasing CO₂, tert-butanol, and 2-bromoimidazole.[1]

-

Recommendation: Store in a tightly sealed vial, preferably inside a desiccator or fridge (4 °C).

-

-

Incompatibility: Strong acids (TFA, HCl), strong bases (NaOH), and strong oxidizers.[1]

References

Sources

- 1. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1207457-15-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1207457-15-5 [sigmaaldrich.com]

- 4. tert-butyl 2-amino-1H-imidazole-1-carboxylate | C8H13N3O2 | CID 57440768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl 1H-imidazole-1-carboxylate | C8H12N2O2 | CID 521262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyl 1H-imidazole-1-carboxylate | SIELC Technologies [sielc.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to tert-Butyl 2-bromo-1H-imidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on tert-Butyl 2-bromo-1H-imidazole-1-carboxylate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized understanding of this compound's properties, its synthesis, and its safe handling. The strategic placement of a bromine atom at the 2-position and a bulky tert-butyloxycarbonyl (Boc) protecting group on the imidazole ring makes this molecule a versatile precursor for the synthesis of more complex, biologically active molecules. This guide is structured to provide both foundational knowledge and actionable protocols to empower researchers in their drug discovery and development endeavors.

Core Molecular Attributes

This compound is a solid at room temperature.[1] Its fundamental properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 1207457-15-5 | [1] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 247.09 g/mol | [2] |

| Physical Form | Solid | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the N-protection of 2-bromoimidazole with di-tert-butyl dicarbonate (Boc₂O). This method provides a high yield of the desired product and is readily scalable.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromoimidazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromoimidazole (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution. The triethylamine acts as a base to deprotonate the imidazole, facilitating the subsequent nucleophilic attack.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0°C (ice bath). The Boc₂O serves as the electrophile, introducing the tert-butoxycarbonyl protecting group onto the imidazole nitrogen.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This will yield the pure this compound.

Diagram of the Synthesis Workflow:

Caption: Key safety precautions for handling this compound.

Applications in Drug Development

The 2-bromoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The ability to functionalize the C-Br bond through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) makes this compound a highly valuable starting material for the synthesis of libraries of potential drug candidates. The imidazole moiety itself is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.

References

-

Oakwood Chemical. tert-Butyl 1H-imidazole-1-carboxylate. [Link]

-

Kuhn, T., & Stein, M. (2009). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o805. [Link]

-

PubChem. tert-butyl 1H-imidazole-1-carboxylate. [Link]

-

Anilkumar, G., & Sreekumar, V. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210808. [Link]

-

Aladdin Scientific. tert-butyl (2S)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]

-

3ASenrise. This compound, 97%. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-bromo-1H-imidazole-1-carboxylate

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the imidazole ring is a privileged structure due to its presence in key biological molecules and its ability to engage in various biological interactions. This compound is a highly valuable synthetic intermediate that capitalizes on this core structure. The strategic placement of a bromine atom at the C2 position provides a reactive handle for a multitude of cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose: it protects the nitrogen and electronically modulates the ring to facilitate regioselective functionalization.[1][2] This guide provides a detailed exploration of the principal synthesis pathway for this key building block, focusing on the underlying chemical principles, field-proven experimental protocols, and methods for structural validation.

The Core Synthetic Strategy: A Two-Step Approach to Regioselective Bromination

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy is designed to overcome the inherent challenge of controlling regioselectivity in the electrophilic substitution of the imidazole ring, which has multiple potentially reactive sites.

-

N-Boc Protection: The first step involves the protection of the imidazole nitrogen with a di-tert-butyl dicarbonate ((Boc)₂O). This is a crucial maneuver that deactivates the N1 position and, more importantly, significantly increases the acidity of the proton at the C2 position, setting the stage for the subsequent regioselective step.[3][4]

-

Directed Ortho-Metalation and Bromination: The second, and most critical, step is the selective bromination at the C2 position. Direct electrophilic bromination of N-Boc-imidazole often leads to a mixture of products.[5][6] Therefore, a more controlled approach via directed ortho-metalation (DoM) is employed. This involves the deprotonation of the highly acidic C2 proton using a strong organolithium base at low temperature, followed by quenching the resulting anion with an electrophilic bromine source. This method provides excellent regioselectivity and high yields of the desired product.

Part 1: Synthesis of the Precursor, tert-Butyl 1H-imidazole-1-carboxylate

The initial phase of the synthesis focuses on the preparation of the N-Boc protected imidazole. This reaction is generally straightforward and high-yielding.

Causality Behind Experimental Choices

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. It is electrophilic and reacts readily with the nucleophilic nitrogen of imidazole.

-

Solvent: An aprotic solvent such as dichloromethane (DCM) or acetonitrile is used to dissolve the reactants without interfering with the reaction.[3]

-

Temperature: The reaction proceeds efficiently at room temperature, making it operationally simple.[3]

-

Purification: Column chromatography is typically required to remove any unreacted imidazole and byproducts, ensuring the purity of the N-Boc-imidazole for the subsequent step.[3]

Detailed Experimental Protocol: N-Boc Protection of Imidazole

-

To a solution of imidazole (1.0 equivalent) in dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.[3]

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield tert-butyl 1H-imidazole-1-carboxylate as a white solid.[3]

Physicochemical Data for tert-Butyl 1H-imidazole-1-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 49761-82-2 | [3] |

| Molecular Formula | C₈H₁₂N₂O₂ | [3][7] |

| Molecular Weight | 168.19 g/mol | [3][7] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 45-47 °C | [3] |

Workflow Visualization

Caption: Workflow for the synthesis of N-Boc-imidazole.

Part 2: Synthesis of this compound

This section details the regioselective bromination of the N-Boc protected precursor, the pivotal step in forming the title compound.

Mechanistic Rationale: The Power of Directed Metalation

The Boc group is an effective directed metalation group. Its electron-withdrawing nature, combined with its steric bulk, makes the proton at the C2 position of the imidazole ring significantly more acidic than those at C4 and C5. This electronic perturbation allows a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to selectively abstract the C2 proton. The reaction is conducted at extremely low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and to suppress potential side reactions, such as addition to the carbonyl of the Boc group. The resulting C2-lithiated imidazole is a potent nucleophile that readily reacts with an electrophilic bromine source to install the bromine atom with high regiochemical fidelity.

Overall Synthesis Pathway

Caption: Two-step synthesis of the title compound.

Detailed Experimental Protocol: Lithiation and Bromination

-

Dissolve tert-butyl 1H-imidazole-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, ~1.1 equivalents, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

In a separate flask, prepare a solution of the brominating agent (e.g., 1,2-dibromoethane or a dilute solution of Br₂ in THF, ~1.2 equivalents).

-

Slowly add the brominating agent solution to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours.

-

Slowly warm the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, such as ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Self-Validating System: Product Characterization

Confirmation of the final product's structure and purity is essential. This is typically achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the C2-H proton signal (which is typically the most downfield singlet in the starting material) and the characteristic signals for the Boc group (a singlet at ~1.6 ppm integrating to 9H) and the C4-H and C5-H protons of the imidazole ring.

-

¹³C NMR Spectroscopy: The carbon NMR will show a signal for the C2 carbon directly attached to the bromine atom, along with signals for the other imidazole carbons and the carbons of the Boc group.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (C₈H₁₁BrN₂O₂) and show the characteristic isotopic pattern for a monobrominated compound.

Summary of Key Reaction Parameters

| Step | Reactants | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Imidazole | (Boc)₂O | DCM | Room Temp. | >90% |

| 2 | tert-Butyl 1H-imidazole-1-carboxylate | n-BuLi, Bromine Source | THF | -78 °C to RT | 70-85% |

Conclusion and Future Applications

The synthesis of this compound via N-Boc protection followed by directed ortho-metalation and bromination is a robust and highly regioselective method. This pathway provides reliable access to a versatile building block that serves as a linchpin in the synthesis of more complex molecules. The C2-bromo functionality is primed for further elaboration through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1][8] This makes the title compound an indispensable tool for researchers and scientists in the field of drug discovery, enabling the rapid generation of diverse libraries of imidazole-containing compounds for biological screening.

References

-

N-Boc-Imidazole: A Comprehensive Technical Guide. Benchchem.

-

CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.

-

Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. ResearchGate.

-

tert-Butyl imidazole-1-carboxylate. National Center for Biotechnology Information.

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate.

-

This compound. Sigma-Aldrich.

-

CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.

-

Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses.

-

Tert-butyl 2-bromo-1-methyl-1h-imidazole-4-carboxylate. PubChem.

-

tert-Butyl 1H-imidazole-1-carboxylate: A Versatile Reagent in Modern Medicinal Chemistry. Benchchem.

-

Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. Organic Chemistry Portal.

-

N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone. SciELO México.

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information.

-

Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing.

-

1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. ResearchGate.

-

Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem.

-

New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Publishing.

-

Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. ResearchGate.

-

How 2-bromoimidazole can be synthesised. ResearchGate.

-

C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Center for Biotechnology Information.

-

Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar.

-

tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate. Biosynth.

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. National Center for Biotechnology Information.

-

Regioselective synthesis of novel tetrasubstituted imidazole derivatives. ResearchGate.

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.

-

tert-butyl 1H-imidazole-1-carboxylate. PubChem.

-

Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. Benchchem.

-

2-tert-butyl-1H-imidazole. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tert-butyl 1H-imidazole-1-carboxylate | C8H12N2O2 | CID 521262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

tert-Butyl 2-bromo-1H-imidazole-1-carboxylate mechanism of action

A Chemo-Mechanistic Pharmacophore Enabler

Executive Summary

tert-Butyl 2-bromo-1H-imidazole-1-carboxylate (CAS: 100486-83-7) is not a pharmaceutical drug with a biological mechanism of action (MOA) in the traditional sense. Rather, it acts as a critical synthetic linchpin in medicinal chemistry. Its "mechanism" is defined by its unique reactivity profile, which allows researchers to install the imidazole pharmacophore—a privileged scaffold in kinase inhibitors, anti-infectives, and neurological agents—into complex drug matrices.

This guide details the Chemical Mechanism of Action (CMOA) of this reagent, focusing on how its structural features (the electron-withdrawing Boc group and the labile C-2 bromine) facilitate precision bond-forming reactions that are otherwise difficult on a bare imidazole ring.

Structural & Electronic Analysis

The utility of this compound stems from the synergistic relationship between the protecting group and the halogen handle.

| Feature | Chemical Function | Mechanistic Impact |

| Boc Group (N-1) | Electronic Deactivation & Steric Shielding | Lowers electron density of the |

| Bromine Atom (C-2) | Reactive Handle | Provides a weak C-Br bond ($ \approx 68 \text{ kcal/mol} $) susceptible to oxidative addition by transition metals (Pd, Ni) or halogen-metal exchange (Li). |

| Imidazole Core | Pharmacophore | Acts as a hydrogen bond acceptor/donor mimic (e.g., mimicking the adenine ring in ATP-competitive kinase inhibitors). |

Visualization: Electronic Activation

The following diagram illustrates how the Boc group activates the C-2 position for nucleophilic attack and stabilizes metal intermediates.

Caption: The electron-withdrawing Boc group reduces ring electron density, facilitating Pd(0) insertion into the C-Br bond.

Core Mechanistic Pathways

The "Mechanism of Action" for this reagent is categorized into two primary synthetic pathways used in drug development.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the dominant mechanism for constructing biaryl scaffolds found in drugs like Losartan or Ondansetron analogs.

-

Oxidative Addition (Rate-Limiting Step): The Pd(0) catalyst coordinates to the

-system. The electron-deficient nature of the Boc-protected ring (compared to free imidazole) facilitates the insertion of Pd into the C-Br bond, forming a stable trans-Pd(II) complex. -

Transmetallation: An organoboron species (R-B(OH)₂) transfers its organic group to the Palladium center, aided by a base (e.g., K₂CO₃) that activates the boron.

-

Reductive Elimination: The C-C bond is formed, expelling the product and regenerating Pd(0).

Why this reagent? Unprotected 2-bromoimidazoles often poison Pd catalysts due to the free N-H or N-3 lone pair. The Boc group sterically hinders N-1 and electronically deactivates N-3, ensuring high catalytic turnover.

Pathway B: Lithium-Halogen Exchange (Lithiation)

This pathway allows the imidazole to act as a nucleophile, reacting with electrophiles like aldehydes or ketones.

-

Exchange: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C) effects a rapid Li-Br exchange. The equilibrium favors the formation of the more stable heteroaryl lithium species over the alkyl lithium.

-

Stabilization: The Boc group can coordinate intramolecularly with the Lithium atom (Chelation Control), stabilizing the reactive intermediate and preventing decomposition.

-

Electrophilic Trapping: The lithiated species attacks an electrophile (E⁺) to form a C-2 functionalized product.

Experimental Protocols

The following protocols are standardized for high-purity synthesis in a drug discovery setting.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of this compound with Phenylboronic acid.

| Reagent | Equivalents | Role |

| 1-Boc-2-bromoimidazole | 1.0 | Electrophile |

| Phenylboronic Acid | 1.2 | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.05 (5 mol%) | Catalyst |

| K₂CO₃ (2M aq.) | 3.0 | Base/Activator |

| 1,4-Dioxane | Solvent (0.2 M) | Medium |

Step-by-Step:

-

Setup: Charge a microwave vial or round-bottom flask with the imidazole derivative (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%).

-

Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and 2M K₂CO₃ solution.

-

Reaction: Heat to 80–100°C for 4–12 hours. (Monitor via LCMS for consumption of bromide).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The Boc group is acid-sensitive; avoid acidic workups.

Protocol 2: Lithiation and Formylation (C-Li Intermediate)

Objective: Synthesis of 1-Boc-imidazole-2-carboxaldehyde.

Step-by-Step:

-

Setup: Flame-dry a flask and cool to -78°C under Argon.

-

Dissolution: Dissolve 1-Boc-2-bromoimidazole (1.0 eq) in anhydrous THF.

-

Exchange: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 10 mins. Critical: Maintain temp < -70°C to prevent Boc cleavage or ring opening.

-

Incubation: Stir for 30 minutes at -78°C to ensure complete Li-Br exchange.

-

Trapping: Add anhydrous DMF (3.0 eq) dropwise.

-

Quench: Warm to 0°C and quench with saturated NH₄Cl solution.

-

Isolation: Extract with ether; the product is often unstable on silica and should be used immediately or stored cold.

Mechanistic Visualization (Catalytic Cycle)

Caption: The catalytic cycle of Pd-mediated cross-coupling utilizing the C-2 bromine handle.

Safety & Handling Data

Hazard Classification (GHS):

Critical Handling Notes:

-

Sensitizer: Imidazole derivatives can be potent sensitizers. Use double gloving (Nitrile) and work within a fume hood.

-

Thermal Stability: The Boc group begins to thermally decompose (releasing isobutylene and CO₂) at temperatures >150°C. Do not overheat in sealed vessels without pressure relief.

-

Storage: Store at 2–8°C. Moisture sensitive (hydrolysis of Boc group may occur over prolonged exposure to humid air).

References

-

PubChem. this compound (CID 521262). National Library of Medicine. Available at: [Link]

-

Wang, X. et al. Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination. MDPI Molecules, 2013. Available at: [Link]

-

Lipshutz, B. H. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - NIH. Available at: [Link]

Sources

- 1. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl 1H-imidazole-1-carboxylate | C8H12N2O2 | CID 521262 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyl 2-bromo-1H-imidazole-1-carboxylate derivatives and analogues

An In-depth Technical Guide to tert-Butyl 2-bromo-1H-imidazole-1-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and its instrumental role in the development of novel therapeutics, particularly kinase inhibitors. The strategic placement of the bromine atom and the tert-butoxycarbonyl (Boc) protecting group makes this scaffold a versatile platform for constructing complex molecular architectures.

The utility of this compound stems from the orthogonal reactivity of its key functional groups. The Boc group protects the N1 position of the imidazole ring, preventing unwanted side reactions and increasing solubility in organic solvents, while the C2-bromo substituent serves as a highly efficient synthetic handle for elaboration.[1]

Table 1: Physicochemical Properties of the Core Compound

| Property | Value |

| CAS Number | 1207457-15-5[2] |

| Molecular Formula | C₈H₁₁BrN₂O₂[2] |

| Molecular Weight | 247.09 g/mol |

| Appearance | Solid[2] |

| Storage | 4°C, under nitrogen[2] |

| InChI Key | PWYKQUCAFBSQLH-UHFFFAOYSA-N[2] |

The Boc group is an electron-withdrawing group that modulates the aromaticity and nucleophilicity of the imidazole ring. Crucially, it directs metallation to the C2 position and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting other sensitive functionalities, a key aspect of its role as a self-validating system in a multi-step synthesis. The bromine atom at the C2 position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Synthesis of the Core Scaffold: A Validated Protocol

The preparation of this compound is typically achieved in a two-step sequence starting from imidazole. This process is designed for efficiency and scalability.

Step-by-Step Synthesis Protocol

Part A: Boc Protection of Imidazole

-

Reagents & Setup: To a solution of imidazole (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).[1]

-

Reaction: The reaction can be catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP) and is typically stirred at room temperature.[3]

-

Monitoring & Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude tert-butyl 1H-imidazole-1-carboxylate is then purified, often by recrystallization or column chromatography.[1][3]

Part B: Regioselective Bromination

-

Lithiation: The purified N-Boc imidazole (1.0 eq) is dissolved in anhydrous THF and cooled to a low temperature, typically -78°C, under an inert atmosphere (e.g., Argon or Nitrogen).

-

Deprotonation: A strong base, most commonly n-butyllithium (n-BuLi, 1.1 eq), is added dropwise to selectively deprotonate the C2 position, which is the most acidic proton on the ring.

-

Bromination: After stirring for a short period, a bromine source such as N-bromosuccinimide (NBS) or 1,2-dibromoethane is added to the reaction mixture.

-

Quenching & Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product, this compound, is purified by silica gel chromatography.

Sources

tert-Butyl 2-bromo-1H-imidazole-1-carboxylate safety data sheet (SDS) information

[1]

Chemical Identity & Synthetic Utility

This compound serves as a "masked" imidazole equivalent.[1] The tert-butoxycarbonyl (Boc) group performs two critical safety and synthetic functions:

-

Electronic Modulation: It pulls electron density from the imidazole ring, facilitating oxidative addition at the C2-bromine bond during metal-catalyzed cross-coupling.[1]

-

Nitrogen Protection: It prevents catalyst poisoning by the imidazole nitrogen and suppresses oligomerization, a common risk with free halo-imidazoles.[1]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 1207457-15-5 |

| Molecular Formula | C₈H₁₁BrN₂O₂ |

| Molecular Weight | 247.09 g/mol |

| SMILES | CC(C)(OC(=O)N1C(Br)=NC=C1)C |

| Physical State | Solid (White to off-white crystalline powder) |

GHS Hazard Identification & Risk Assessment

While this compound is a stable intermediate, it possesses irritant properties characteristic of halogenated heterocycles.[1] The Boc group reduces volatility compared to the parent 2-bromoimidazole, but standard containment protocols remain mandatory.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

| Hazard Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed | Nitrogenous heterocycles can exhibit biological activity; metabolic cleavage of the Boc group releases 2-bromoimidazole, a potential toxin.[1] |

| H315 | Causes skin irritation | Lipophilic nature (Boc group) allows dermal penetration; the bromo-imidazole core is a contact irritant.[1] |

| H319 | Causes serious eye irritation | Crystalline dust acts as a mechanical and chemical abrasive to corneal tissue.[1] |

| H335 | May cause respiratory irritation | Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.[1] |

Precautionary Strategy (P-Codes)

-

P261: Avoid breathing dust/fume.[1][2] Rationale: Use a localized exhaust or fume hood.[1]

-

P280: Wear protective gloves (Nitrile) and eye protection (Safety Glasses with side shields).[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses.[1][2][3]

Physicochemical Profile

Accurate physical data is essential for designing safe reaction parameters (e.g., solvent choice, reflux temperatures).[1]

| Property | Value/Description | Operational Note |

| Melting Point | Solid (Range not widely standardized; typically >50°C) | Avoid storing near heat sources to prevent sintering.[1] |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Hydrolysis Risk: Avoid protic solvents (MeOH, Water) during storage to prevent Boc-deprotection.[1] |

| Stability | Moisture Sensitive | The carbamate linkage is susceptible to acid-catalyzed hydrolysis.[1] |

| Storage Temp | 2–8°C (Refrigerate) | Low temperature retards spontaneous debromination or hydrolysis.[1] |

Handling, Storage & Stability Protocols

The primary stability risk is hydrolysis of the carbamate (Boc) group, which regenerates the free 2-bromoimidazole and releases CO₂ and tert-butanol.[1] This decomposition can pressurize sealed vials if stored improperly.[1]

Protocol: Inert Atmosphere Handling

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed vial. Desiccators are recommended if the primary container seal is compromised.[1]

-

Weighing:

-

Solvent Compatibility: Ensure all solvents (THF, Dioxane, Toluene) are anhydrous.[1] Presence of water at elevated temperatures (e.g., during Suzuki coupling at 80°C) will strip the Boc group, potentially ruining the reaction stoichiometry.[1]

Emergency Response & First Aid

-

Inhalation: Move to fresh air immediately. If wheezing persists, administer oxygen (trained personnel only).[1]

-

Skin Contact: Wash with soap and copious water.[1][2] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase absorption of the compound.[1]

-

Eye Contact: Flush with water for 15 minutes, holding eyelids open.[1] Consult an ophthalmologist.

-

Fire Fighting:

Synthetic Workflow & Safety Decision Tree

The following diagram outlines the decision logic for safe handling based on environmental conditions and reaction scale.

Figure 1: Decision tree for handling moisture-sensitive Boc-protected halides to prevent hydrolysis and ensure operator safety.

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. Merck KGaA.[1][4]

-

BLD Pharm. (2024).[1][3] Product Safety Information: CAS 1207457-15-5.[1][6][7] BLD Pharmatech.[1][5]

-

PubChem. (2024).[1] Compound Summary: this compound.[1][6][7] National Center for Biotechnology Information.[1] [1]

-

Hampton Research. (2023).[1][5] Generic Imidazole Safety Data Sheet (Reference for Heterocycle Hazards).

Sources

- 1. tert-Butyl 4-bromo-1H-imidazole-1-carboxylate | 1338257-80-9 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. This compound | 1207457-15-5 [sigmaaldrich.com]

- 7. 1207457-15-5|this compound|BLD Pharm [bldpharm.com]

solubility of tert-Butyl 2-bromo-1H-imidazole-1-carboxylate in organic solvents

An In-depth Technical Guide on the Solubility of tert-Butyl 2-bromo-1H-imidazole-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in modern synthetic organic chemistry and pharmaceutical research. An understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling its effective use in drug discovery pipelines. This document delineates the theoretical principles governing its solubility, presents detailed protocols for experimental determination, offers a predictive solubility profile in common organic solvents, and discusses the practical implications for laboratory applications.

Introduction: The Significance of a Versatile Heterocycle

This compound is a bifunctional molecule of significant interest to the scientific community. The imidazole core is a ubiquitous scaffold in biologically active compounds, while the bromo-substituent provides a reactive handle for cross-coupling reactions, and the tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the imidazole nitrogen.[1] Its utility as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals makes a thorough understanding of its physical properties, particularly solubility, essential.[2][3]

Optimizing a chemical synthesis or purification protocol hinges on the precise control of solubility. The choice of solvent can dictate reaction rates, influence equilibrium positions, and is the cornerstone of separation techniques like crystallization and chromatography. For drug development professionals, the solubility of a lead compound directly impacts its formulation, administration, and bioavailability.[4] This guide serves as a foundational resource for researchers to effectively utilize this compound by providing both theoretical insights and practical, actionable methodologies.

Theoretical Framework: A Molecule of Dichotomous Polarity

The solubility of any compound is governed by the adage "like dissolves like," which refers to the principle that substances with similar intermolecular forces and polarity tend to be miscible.[5] A detailed examination of the structure of this compound reveals a molecule with distinct polar and nonpolar regions, leading to a nuanced solubility profile.

-

Polar Moieties : The imidazole ring, with its two nitrogen atoms and associated dipole moment, constitutes the primary polar region of the molecule. The carbonyl group (C=O) within the Boc protecting group also contributes significantly to its polarity and can act as a hydrogen bond acceptor.

-

Nonpolar Moieties : The tert-butyl group is a large, sterically bulky, and hydrophobic moiety that dominates the nonpolar character of the molecule.

-

The Bromo Substituent : The bromine atom at the 2-position adds to the molecular weight and introduces a polarizable C-Br bond, further influencing intermolecular interactions.

This structural dichotomy suggests that the compound will not be readily soluble in the extremes of the polarity spectrum. It is unlikely to dissolve well in highly nonpolar solvents like hexane, which cannot effectively solvate the polar imidazole core, or in highly polar protic solvents like water, where the hydrophobic tert-butyl group would disrupt the strong hydrogen-bonding network of the solvent. Its optimal solubility is therefore predicted to be in solvents of intermediate polarity, particularly polar aprotic solvents.

Diagram: Structural Analysis of Polarity

Caption: Polarity analysis of the target molecule.

Predictive Solubility Profile

While exhaustive empirical data is not publicly available, a predictive solubility profile can be constructed based on the structural analysis and data from analogous compounds like N-Boc-imidazole.[6] This table serves as a practical starting point for solvent screening in synthesis and purification.

| Solvent | Formula | Class | Predicted Solubility | Rationale for Prediction |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Highly Soluble | Polarity is well-matched to the overall polarity of the solute. |

| Chloroform | CHCl₃ | Polar Aprotic | Highly Soluble | Similar to DCM, effectively solvates both polar and nonpolar regions. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Good balance of polarity; often used in chromatography for this type of compound. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Aprotic ether that can solvate the molecule effectively. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Can act as a hydrogen bond acceptor, interacting favorably with the imidazole ring. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Moderately Soluble | Highly polar nature may not fully accommodate the nonpolar tert-butyl group. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble | High dielectric constant and ability to solvate a wide range of compounds. |

| Methanol / Ethanol | CH₃OH / C₂H₅OH | Polar Protic | Moderately Soluble | Hydrogen bonding capability of the solvent can interact with the solute, but the hydrophobic group limits high solubility. |

| Toluene | C₇H₈ | Nonpolar Aromatic | Slightly Soluble | Aromatic ring can have some π-π interactions with the imidazole ring, but overall polarity is low. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the solid solute. |

| Water | H₂O | Polar Protic | Insoluble | The large, nonpolar tert-butyl group makes the molecule too hydrophobic for aqueous solubility. |

Disclaimer: This table represents a predictive guide. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental protocols are necessary. The following methods provide frameworks for both rapid qualitative assessment and precise quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method is a rapid screening procedure to classify solubility into categories such as "soluble," "partially soluble," or "insoluble."[7][8]

Objective: To quickly determine a suitable solvent for a reaction or for initial purification trials.

Materials:

-

This compound

-

A range of test solvents (e.g., DCM, Ethyl Acetate, Hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation: Add approximately 20-25 mg of the compound to a clean, dry test tube.

-

Solvent Addition: Add the chosen solvent in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

Iteration: Continue adding solvent up to a total volume of 3 mL.

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 3 mL of solvent.

-

Slightly Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: No significant amount of the solid dissolves.

-

-

Documentation: Record the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of the compound in a specific solvent at a given temperature, expressed in units such as mg/mL or mol/L.[9]

Objective: To obtain precise solubility data for process development, formulation, or physical chemistry studies.

Materials:

-

Scintillation vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed collection vials

-

Analytical balance (4 decimal places)

-

Vacuum oven or desiccator

Procedure:

-

Equilibration: Add an excess amount of the solid compound to a scintillation vial containing a known volume (e.g., 5.0 mL) of the solvent. "Excess" means enough solid is added so that some will visibly remain undissolved.

-

Saturation: Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe and immediately pass it through a syringe filter into a pre-weighed collection vial. This step removes any undissolved microcrystals.

-

Evaporation: Place the collection vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Measurement: Allow the vial to cool to room temperature in a desiccator, then weigh it accurately.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + residue) - (Initial weight of empty vial).

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant sampled (mL).

-

Diagram: Workflow for Solubility Determination

Caption: Experimental workflows for solubility assessment.

Practical Implications & Applications

-

Reaction Solvent Selection: For homogeneous reactions, a solvent in which all reactants are highly soluble, such as DCM or DMF, is ideal. The predictive table provides an excellent starting point for this selection process.

-

Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Based on the profile, solvents like ethyl acetate or ethanol/water mixtures could be promising candidates for exploration.

-

Chromatographic Purification: In column chromatography, solubility dictates the choice of the "strong" solvent in the eluent system. The compound's predicted high solubility in DCM and moderate solubility in ethyl acetate suggests that a hexane/ethyl acetate or hexane/DCM gradient would be an effective method for purification.

Safety & Handling

While a specific safety data sheet (SDS) for this compound was not found in the provided search results, data on structurally related compounds suggests appropriate caution should be exercised. Imidazole derivatives and bromo-aromatics can be irritants.[10][11]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11] The recommended storage temperature is often 2-8°C.[12]

Conclusion

This compound possesses a complex solubility profile dictated by the interplay of its polar imidazole core and its nonpolar tert-butyl protecting group. It exhibits optimal solubility in polar aprotic solvents like dichloromethane, chloroform, and DMF, with moderate solubility in polar protic solvents and poor solubility in nonpolar and aqueous media. This guide provides the theoretical basis, predictive data, and robust experimental protocols for researchers to confidently and effectively utilize this valuable synthetic intermediate. A thorough, empirical understanding of its solubility is not merely an academic exercise but a critical prerequisite for achieving efficiency, reproducibility, and success in the laboratory.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 12, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved February 12, 2026.

- Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 12, 2026.

- Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved February 12, 2026.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 12, 2026.

- MedChemExpress. (2021). tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)

- Thermo Fisher Scientific. (n.d.).

- BLDpharm. (n.d.).

- Biocompare. (n.d.). tert-butyl (2S)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate from Aladdin Scientific. Retrieved February 12, 2026.

- MySkinRecipes. (n.d.).

- Spectrum Chemical. (2006).

- Thermo Fisher Scientific. (2018).

- Sigma-Aldrich. (n.d.).

- Boron Molecular. (n.d.).

- Supporting Information. (n.d.). Retrieved February 12, 2026.

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.). tert-Butyl imidazole-1-carboxylate. PubChem. Retrieved February 12, 2026.

- National Center for Biotechnology Information. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Retrieved February 12, 2026.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026.

- PubChemLite. (n.d.).

- National Center for Biotechnology Information. (n.d.). tert-butyl 1H-imidazole-1-carboxylate. PubChem. Retrieved February 12, 2026.

- Organic Syntheses. (n.d.). Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S) -. Retrieved February 12, 2026.

- IntechOpen. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved February 12, 2026.

- ResearchGate. (2025). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved February 12, 2026.

- Preprints.org. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved February 12, 2026.

- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved February 12, 2026.

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved February 12, 2026.

Sources

- 1. tert-butyl 4-bromo-1H-imidazole-1-carboxylate-2,5-d2 [myskinrecipes.com]

- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. 1207457-15-5|this compound|BLD Pharm [bldpharm.com]

The Strategic Utility of tert-Butyl 2-bromo-1H-imidazole-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold and the Rise of a Versatile Building Block

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its role as a bioisostere for other functional groups have cemented its status as a "privileged scaffold" in drug discovery. The development of robust synthetic methodologies to functionalize the imidazole core is therefore of paramount importance. Among the arsenal of chemical tools available, tert-butyl 2-bromo-1H-imidazole-1-carboxylate has emerged as a highly versatile and strategic building block for the synthesis of complex, biologically active molecules.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry. It is intended to serve as a practical resource for researchers and scientists, offering not only detailed protocols but also insights into the rationale behind its use in the design and synthesis of novel therapeutic agents.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that begins with the protection of the imidazole nitrogen, followed by bromination. A common route involves the initial preparation of the N-Boc protected imidazole, tert-butyl 1H-imidazole-1-carboxylate. This can be achieved efficiently through a solvent-free reaction of imidazole with di-tert-butyl dicarbonate (Boc₂O).[2][3] The subsequent bromination at the 2-position can be accomplished using a suitable brominating agent like N-bromosuccinimide (NBS). The Boc protecting group serves a dual purpose: it deactivates the imidazole ring towards electrophilic attack at other positions and enhances the solubility of the molecule in organic solvents, facilitating purification.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [4] |

| Molecular Weight | 247.09 g/mol | [4] |

| Appearance | Solid | [5] |

| Storage | 2-8°C, sealed in dry conditions | [4] |

Core Reactivity and Synthetic Applications: A Gateway to 2-Substituted Imidazoles

The synthetic utility of this compound lies in the strategic placement of the bromine atom at the 2-position and the presence of the Boc protecting group. The C-Br bond is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful platform for the introduction of diverse substituents at a traditionally challenging position to functionalize selectively.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[6] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position. The Boc group is generally stable under many Suzuki coupling conditions, though it can be labile at elevated temperatures or with certain strong bases.[7]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]

-

Reaction Setup: In a dry reaction flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01–0.05 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Solvent Addition: Add an anhydrous solvent such as 1,4-dioxane or toluene. If an aqueous base is used, a biphasic system (e.g., toluene/water) can be employed.

-

Reaction: Heat the mixture to 80–110 °C and stir for 2–24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the imidazole ring, a crucial transformation for accessing novel chemical space in drug discovery. The choice of palladium catalyst, ligand, and base is critical for the success of this reaction and often requires optimization for specific substrates.[9]

Conceptual Pathway for Buchwald-Hartwig Amination:

Caption: Key components for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Catalyst Pre-formation (if necessary): In a dry reaction vessel under an inert atmosphere, stir the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand in an anhydrous solvent for a few minutes to form the active catalyst.

-

Reactant Addition: To the catalyst mixture, add this compound, the desired amine, and a strong base (e.g., sodium tert-butoxide).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction and extract the product with an organic solvent. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Case Studies in Medicinal Chemistry: Applications in Drug Discovery

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of biologically active molecules. While specific examples directly citing this starting material can be found dispersed in the patent literature, its utility is evident in the broader context of synthesizing 2-substituted imidazoles for various therapeutic targets.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[10] The imidazole scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The ability to introduce diverse aryl and heteroaryl groups at the 2-position of the imidazole ring via Suzuki-Miyaura coupling of this compound is a powerful strategy for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.[11] For instance, the synthesis of novel imidazo[4,5-b]pyridine-based Bruton's tyrosine kinase (BTK) inhibitors has been reported, where functionalization of the imidazole core was key to achieving high potency.[12]

Antiviral Agents

Imidazole-containing compounds have shown promise as antiviral agents, targeting a range of viruses.[13][14][15] The functionalization of the imidazole ring is crucial for modulating the antiviral activity and pharmacokinetic properties of these compounds. The use of this compound allows for the systematic exploration of substituents at the 2-position to enhance viral inhibitory activity.

Anticancer Agents

Beyond kinase inhibition, imidazole derivatives have demonstrated anticancer activity through various mechanisms.[5][16] The synthesis of novel imidazole-based compounds with cytotoxic and anti-metastatic properties highlights the importance of versatile building blocks like this compound in generating diverse chemical libraries for anticancer drug discovery.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic design, featuring a Boc-protected nitrogen and a reactive bromine at the 2-position, provides a reliable and efficient entry point for the synthesis of a wide array of 2-substituted imidazoles. The amenability of this compound to robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, empowers medicinal chemists to rapidly generate diverse libraries of compounds for biological screening. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

- BenchChem. (2025).

- Request PDF. (2025). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate.

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.).

- Kang, J.-T., Li, Z.-G., Xu, J.-W., & Wei, Y. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2235.

- BLDpharm. (n.d.).

- Organic & Biomolecular Chemistry. (2019).

- Jia, Y., et al. (2009). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o805.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.

- The University of Groningen research portal. (n.d.).

- BenchChem. (2025).

-

ResearchGate. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][17] thiadiazole with substituted anilines at conventional heating in Schlenk tube.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- NIH. (2026).

- PubMed. (2011). Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole.

- PMC. (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus.

- ResearchGate. (n.d.).

- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Biosynth. (n.d.).

- PubChem. (n.d.).

- arkat usa. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.

- RSC Publishing. (2022).

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.

- Semantic Scholar. (n.d.). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery.

- European Journal of Chemistry. (n.d.). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents.

- ResearchGate. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties.

- MDPI. (n.d.). 1H‑1,2,4‑Triazoles and 1‑(Diarylmethyl)‑1H‑Imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.

- Biocompare. (n.d.). tert-butyl (2S)-2-(4-bromo-1H-imidazol-2-yl)

- NIH. (2025).

- MDPI. (n.d.).